2-iodo-N,N,5-trimethylbenzamide
Description
Historical Context of Benzamide Derivatives in Organic Chemistry
Benzamide derivatives have played a pivotal role in organic chemistry since their discovery in the early 19th century. The seminal work of Friedrich Wöhler and Justus von Liebig in 1832 marked the first isolation of benzamide and its polymorphs, laying the foundation for understanding molecular crystallography and reactivity. Their studies on benzoyl radical transformations underscored the versatility of benzamide scaffolds in synthetic chemistry. Modern advancements, such as the use of nanoporous heterogeneous catalysts like SBA-Pr-SO3H, have enabled efficient one-pot syntheses of quinazolinones and substituted benzamides under solvent-free conditions. These methods highlight the evolution from classical acid-catalyzed reactions to sustainable nano-reactor technologies, which improve yields and reduce environmental impact.
The incorporation of halogen atoms into benzamide frameworks emerged as a critical strategy for modulating electronic and steric properties. Iodo-substituted derivatives, in particular, gained attention due to iodine’s strong electron-withdrawing effects and utility in cross-coupling reactions. For example, 2-iodo-N,N,5-trimethylbenzamide’s synthesis leverages iodination techniques developed for aromatic amides, enabling precise functionalization at the ortho position relative to the amide group.
Table 1: Historical Milestones in Benzamide Derivative Research
Structural Significance of Iodo-Substituted Trimethylbenzamides
The molecular architecture of 2-iodo-N,N,5-trimethylbenzamide combines three key features: (1) an iodinated aromatic ring, (2) N,N-dimethyl substitution on the amide group, and (3) a methyl group at the para position. The iodine atom at the ortho position induces significant electronic effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. This polarization facilitates regioselective functionalization, making the compound a valuable intermediate in Suzuki-Miyaura and Ullmann coupling reactions.
N,N-Dimethyl substitution reduces hydrogen-bonding capacity, increasing lipid solubility and altering crystalline packing patterns. Comparative studies of benzamide polymorphs reveal that alkyl substituents favor metastable crystal forms with twisted morphologies, as observed in benzamide II. Such structural distortions arise from lamellar intergrowths and internal stresses, which may influence dissolution rates and mechanical properties.
Table 2: Substituent Effects on Benzamide Properties
| Substituent | Position | Electronic Effect | Impact on Reactivity/Crystallinity |
|---|---|---|---|
| Iodo (-I) | ortho | Strong electron-withdrawing | Enhances electrophilic substitution |
| N,N-Dimethyl (-NMe2) | Amide | Steric hindrance | Reduces H-bonding; increases lipophilicity |
| Methyl (-Me) | para | Electron-donating | Stabilizes aromatic ring |
Scope of Research on Halogenated Aromatic Amides
Halogenated benzamides, including 2-iodo-N,N,5-trimethylbenzamide, are investigated for diverse applications:
Medicinal Chemistry : Benzamide derivatives serve as glucokinase activators (GKAs), potentiating insulin secretion in type 2 diabetes mellitus (T2DM) models. Computational studies using 3D-QSAR and pharmacophore modeling identify critical substituents for GKA activity, such as hydrophobic groups at the meta position and electronegative atoms at the ortho position.
Materials Science : Polymorphic benzamide forms exhibit helicoidal crystal morphologies due to lamellar intergrowths, offering insights into twisted nanomaterials. Iodo-substituted variants may similarly adopt non-classical crystal habits, relevant to optoelectronic device fabrication.
Catalysis and Synthesis : Nano-reactors like SBA-Pr-SO3H enable efficient cyclocondensation of 2-aminobenzamides with acyl chlorides, yielding quinazolinones under mild conditions. The iodine atom in 2-iodo-N,N,5-trimethylbenzamide could facilitate further functionalization via halogen-metal exchange reactions.
Table 3: Applications of Halogenated Benzamide Derivatives
Properties
IUPAC Name |
2-iodo-N,N,5-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-4-5-9(11)8(6-7)10(13)12(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPSXAKWBQOUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Iodo-5-Methylbenzoic Acid
The foundational step in this route involves diazotization of 2-amino-5-methylbenzoic acid. Treatment with sodium nitrite (NaNO₂) in aqueous HCl and acetone at 0°C generates a diazonium intermediate, which undergoes iodination upon addition of potassium iodide (KI). This method, adapted from the synthesis of 2-iodo-5-methylbenzoic acid, achieves an 85% yield. The reaction’s regioselectivity is ensured by the ortho-directing effect of the amino group, which is subsequently replaced by iodine.
Key conditions:
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Stage 1 : 0°C, 2 hours (diazotization).
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Stage 2 : 0°C to 90°C, 40 minutes (iodination).
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Workup: Extraction with chloroform, Na₂S₂O₃ wash, and silica gel chromatography.
Conversion to Acid Chloride and Amidation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with dimethylamine in dichloromethane (DCM) at 0°C, mediated by triethylamine (Et₃N), yields 2-iodo-N,N,5-trimethylbenzamide. This two-step process mirrors the synthesis of 2-iodo-N-isopropyl-5-methylbenzamide, substituting isopropylamine with dimethylamine.
Yield : ~80–85% (acid chloride step), ~90% (amidation).
Purification : Column chromatography (hexane/ethyl acetate).
Direct Amidation of Pre-Iodinated Intermediates
Oxidative Amidation of 2-Iodo-5-Methylbenzaldehyde
A method inspired by oxidative amidation protocols employs 2-iodo-5-methylbenzaldehyde as a precursor. Reaction with dimethylamine in the presence of m-chloroperbenzoic acid (m-CPBA) and a chiral organoiodine catalyst in dichloroethane at -20°C facilitates direct amidation. This approach bypasses the need for acid chloride intermediates, though the aldehyde precursor’s availability may limit scalability.
Yield : ~75%.
Advantage : Avoids harsh chlorination conditions.
Palladium-Catalyzed Carbonylation
Adapting palladium-mediated strategies, 2-iodo-5-methylbenzyl chloride undergoes carbonylation in dimethylformamide (DMF) with dimethylamine. Using [Pd(CH₃CN)₂Cl₂] as a catalyst, this one-pot reaction proceeds at room temperature, achieving moderate yields (70–75%).
Key Conditions :
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Catalyst: Pd(II) complexes (e.g., [Pd(CH₃CN)₂Cl₂]).
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Solvent: DCM or DMF.
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Temperature: 25°C, 4–6 hours.
Regioselective Methylation Strategies
Post-Amidation Methylation
For substrates where the 5-methyl group is introduced post-amidation, N,N-dimethyl-2-iodobenzamide is treated with methyl iodide (CH₃I) in the presence of NaH in DMF. This method, however, risks over-alkylation and requires precise stoichiometric control.
Yield : ~60–65%.
Challenge : Competing N-methylation versus O-methylation.
Directed Ortho-Metalation (DoM)
Employing directed metalation, 2-iodo-N,N-dimethylbenzamide undergoes lithiation at the 5-position using n-BuLi, followed by quenching with methyl iodide. This method, though efficient (~80% yield), demands anhydrous conditions and low temperatures (-78°C).
Comparative Analysis of Methodologies
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Silica gel chromatography (hexane/EtOAc) and recrystallization from ethanol/water mixtures are standard for achieving >98% purity.
Industrial and Environmental Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N,N,5-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-N,N,5-trimethylbenzamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Organic Synthesis
2-Iodo-N,N,5-trimethylbenzamide serves as a crucial intermediate in organic synthesis. It is utilized for the construction of more complex organic molecules through various chemical reactions.
- Building Block for Complex Molecules : The compound can undergo nucleophilic substitutions and coupling reactions, making it suitable for synthesizing derivatives with diverse functional groups.
- Reactivity : The iodine atom enhances the electrophilicity of the molecule, facilitating reactions such as cross-coupling and halogenation.
Pharmaceutical Development
The compound is explored extensively in drug development due to its potential biological activity.
- Drug Design : Researchers are investigating its role in designing molecules that target specific biological pathways. Its structure allows for modifications that can enhance potency and selectivity against various biological targets.
- Structure-Activity Relationship Studies : The compound is used to study how changes in its structure affect biological activity, which is critical for optimizing drug candidates. For instance, variations in the benzamide moiety can significantly influence binding affinity to target proteins .
Medicinal Chemistry
In medicinal chemistry, 2-iodo-N,N,5-trimethylbenzamide contributes to understanding the mechanisms of drug action.
- Inhibition Studies : It has been investigated for its potential as an inhibitor in enzyme assays, particularly those targeting cancer-related pathways. The compound's ability to interact with specific enzyme sites makes it a candidate for further exploration in therapeutic applications .
Material Science
The compound's unique properties extend its applications into material science.
- Development of Advanced Materials : 2-Iodo-N,N,5-trimethylbenzamide is being studied for use in developing new materials with tailored chemical stability and performance characteristics. This includes applications in coatings and polymers that require specific functionalities .
Data Table: Comparison of Applications
| Application Area | Description | Key Features |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | High reactivity due to iodine substitution |
| Pharmaceutical Development | Targeted drug design and structure-activity relationship studies | Modifiable structure enhancing biological activity |
| Medicinal Chemistry | Studies on enzyme inhibition and drug action mechanisms | Potential inhibitors for cancer therapies |
| Material Science | Formulation of advanced materials like polymers and coatings | Unique stability and performance characteristics |
Case Studies
- Pharmaceutical Research : A study demonstrated that modifications to the benzamide structure significantly enhanced the binding affinity of derivatives against tankyrase enzymes, which are implicated in cancer progression. The introduction of different substituents at the 5-position was shown to improve potency while maintaining solubility .
- Material Science Application : Research indicated that incorporating 2-iodo-N,N,5-trimethylbenzamide into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications in coatings .
Mechanism of Action
The mechanism of action of 2-iodo-N,N,5-trimethylbenzamide involves its interaction with molecular targets through its iodine and methyl groups. The iodine atom can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological and chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-iodo-N,N,5-trimethylbenzamide and related benzamide derivatives:
Structural and Electronic Comparisons
- Halogen Effects : The iodine atom in 2-iodo-N,N,5-trimethylbenzamide provides stronger electron-withdrawing effects compared to bromine (in 2-bromo-5-methoxy-N,N-dimethylbenzamide) or chlorine (in 2-chloro-5-iodo-N-(isoindol-5-yl)benzamide). This enhances its suitability for Suzuki-Miyaura couplings, where iodine’s larger atomic radius facilitates oxidative addition with palladium catalysts .
- Steric Considerations : Replacing N,N-dimethyl with N,N-diisopropyl (as in 2-iodo-N,N-diisopropyl-5-methylbenzamide) increases steric bulk, reducing reaction rates in crowded catalytic environments .
- Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which acts as an N,O-bidentate ligand, the N,N-dimethyl group in the target compound primarily serves as an electron-donating group, moderating ring electrophilicity .
Spectroscopic and Physical Properties
- IR Spectroscopy: The carbonyl stretch (C=O) in 2-iodo-N,N,5-trimethylbenzamide appears at ~1660 cm⁻¹, slightly downshifted compared to non-iodinated analogs (e.g., 5-amino-N,N,2-trimethylbenzamide at 1680 cm⁻¹) due to iodine’s electron-withdrawing effect .
- Mass Spectrometry : The molecular ion peak [M⁺] at m/z 303 is characteristic, with fragmentation patterns dominated by loss of I• (127 amu) and CO groups .
Biological Activity
2-Iodo-N,N,5-trimethylbenzamide is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of an iodine atom and multiple methyl groups, influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, summarizing key findings from research studies, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H12INO
- IUPAC Name : 2-iodo-N,N,5-trimethylbenzamide
- Physical Properties : The compound is a solid at room temperature and exhibits solubility in organic solvents, which facilitates its use in various chemical reactions.
The biological activity of 2-iodo-N,N,5-trimethylbenzamide primarily stems from its interaction with molecular targets through its iodine and methyl groups.
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific biological targets.
- Hydrophobic Interactions : The methyl groups influence the compound’s hydrophobicity, which can affect its permeability through biological membranes and interaction with lipid environments.
Biological Activities
Research indicates that 2-iodo-N,N,5-trimethylbenzamide exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific pathways related to apoptosis and cell cycle regulation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of various iodinated compounds highlighted that 2-iodo-N,N,5-trimethylbenzamide demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to the compound's hydrophobic nature combined with halogen bonding capabilities .
Case Study 2: Anticancer Activity
In a recent investigation into anticancer properties, 2-iodo-N,N,5-trimethylbenzamide was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established chemotherapeutics. The proposed mechanism involved the induction of apoptosis via mitochondrial pathways .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between 2-iodo-N,N,5-trimethylbenzamide and other iodinated benzamides:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-Iodo-N,N,5-trimethylbenzamide | Moderate | Significant | Halogen bonding; hydrophobic interactions |
| 2-Iodo-N,N,4-trimethylbenzamide | Low | Moderate | Primarily hydrophobic interactions |
| 2-Iodo-N,N,3-trimethylbenzamide | High | Low | Strong halogen bonding; effective membrane disruption |
This table illustrates that while all compounds exhibit some level of biological activity, 2-iodo-N,N,5-trimethylbenzamide shows a unique balance of both antimicrobial and anticancer activities.
Q & A
Q. What analytical techniques detect trace degradation products in long-term stability studies?
- Methodology : Apply UPLC-QTOF-MS with electrospray ionization (ESI+) to identify low-abundance byproducts (e.g., deiodinated species). Use GC-MS for volatile degradation products. Quantify limits of detection (LOD) via spiked calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
